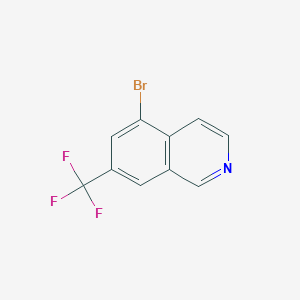

5-Bromo-7-(trifluoromethyl)isoquinoline

Description

Significance of the Isoquinoline (B145761) Scaffold in Organic Synthesis

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, with the nitrogen atom at position 2. This framework is of immense interest in organic synthesis and medicinal chemistry due to its presence in a vast array of naturally occurring alkaloids and pharmacologically active molecules. nih.govamerigoscientific.comrsc.org The structural diversity and therapeutic importance of isoquinoline-based compounds make them a privileged scaffold in drug discovery. nih.govrsc.org

Many isoquinoline alkaloids exhibit significant biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.org Well-known examples include morphine and codeine, which are benzylisoquinoline alkaloids found in the opium poppy, and berberine, which possesses broad-spectrum antimicrobial properties. amerigoscientific.com The inherent biological relevance of the isoquinoline core has driven significant research into the development of novel and efficient synthetic methodologies for its construction and functionalization. nih.govresearchgate.net Traditional methods like the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions have been supplemented by modern catalytic approaches, expanding the diversity of accessible isoquinoline motifs. nih.govresearchgate.net Beyond medicinal applications, isoquinoline derivatives are also utilized in material science for developing conductive polymers, optical materials, and sensors. amerigoscientific.comnumberanalytics.com

The Role of Halogenation and Trifluoromethylation in Modifying Heterocyclic Systems

The strategic introduction of halogen atoms and trifluoromethyl (-CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.commdpi.com

Halogenation, the introduction of one or more halogen atoms, can alter a compound's reactivity and conformation. Bromine, for instance, is often introduced to serve as a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) or the formation of Grignard reagents, enabling the construction of more complex molecular architectures. mt.comorgsyn.org

The trifluoromethyl group (-CF3) is particularly valued in drug design for its unique properties. mdpi.commdpi.com Its high electronegativity and steric bulk can enhance binding interactions with target proteins. mdpi.com Furthermore, the -CF3 group often increases a molecule's lipophilicity, which can improve its absorption and distribution within the body. mdpi.com A critical advantage of trifluoromethylation is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes, which can prolong the drug's duration of action. mdpi.comrsc.orgresearchgate.net The synergistic use of halogenation and trifluoromethylation allows for fine-tuning of a molecule's properties to optimize it as a potential drug candidate. acs.org

Overview of 5-Bromo-7-(trifluoromethyl)isoquinoline within the Substituted Isoquinoline Class

This compound is a synthetic chemical compound that belongs to the class of substituted isoquinolines. It incorporates two key functional groups discussed previously: a bromine atom at the 5-position and a trifluoromethyl group at the 7-position of the isoquinoline core. This specific substitution pattern makes it a valuable building block in synthetic and medicinal chemistry. chemicalbook.combldpharm.com

The bromine atom provides a reactive site for introducing further chemical diversity through various cross-coupling reactions. The trifluoromethyl group imparts properties associated with enhanced metabolic stability and lipophilicity. mdpi.com The combination of these two substituents on the isoquinoline scaffold creates a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of new potential therapeutic agents. While extensive research on this specific molecule is not widely published in top-tier journals, its availability from chemical suppliers indicates its utility as a building block in discovery research programs. chemicalbook.combldpharm.com

Below are the key chemical and physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2514965-55-8 chemicalbook.com |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.05 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥95% |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-8-nitroisoquinoline |

| Berberine |

| Codeine |

| Morphine |

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H5BrF3N |

|---|---|

Poids moléculaire |

276.05 g/mol |

Nom IUPAC |

5-bromo-7-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H5BrF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h1-5H |

Clé InChI |

YZNVVCRTKFGJPC-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)Br |

Origine du produit |

United States |

Chemical Reactivity and Transformation of 5 Bromo 7 Trifluoromethyl Isoquinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) nucleus generally occurs on the benzene (B151609) ring at positions 5 and 8. quimicaorganica.org This preference is due to the higher electron density of the carbocyclic ring compared to the electron-deficient pyridine (B92270) ring and the greater stability of the resulting cationic intermediates (Wheland intermediates). quimicaorganica.orgimperial.ac.uk However, the substituents on 5-Bromo-7-(trifluoromethyl)isoquinoline modify this inherent reactivity.

The positional selectivity of EAS reactions on this compound is dictated by the combined electronic effects of the bromo and trifluoromethyl groups. Both are deactivating groups, making electrophilic substitution more difficult compared to unsubstituted isoquinoline. mdpi.comnih.gov

Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group, the -CF₃ substituent at C-7 strongly deactivates the aromatic ring towards electrophilic attack. mdpi.comtcichemicals.com Its influence is primarily through a strong negative inductive effect (-I). It acts as a meta-director, guiding incoming electrophiles to positions C-6 and C-8.

Considering that the C-5 position is already occupied, both substituents direct incoming electrophiles toward positions C-6 and C-8. The strong deactivating nature of both groups suggests that forcing conditions would be required for any electrophilic substitution to proceed. nih.gov The C-8 position is often favored in related systems, as this can be the point of least deactivation. orgsyn.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Bromo (-Br) | C-5 | Deactivating (-I > +R) | Ortho (C-6), Para (C-8) |

| Trifluoromethyl (-CF₃) | C-7 | Strongly Deactivating (-I) | Meta (C-6, C-8) |

Nitration is a classic electrophilic aromatic substitution reaction. For isoquinoline itself, nitration with mixed acid (HNO₃/H₂SO₄) yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. imperial.ac.uk In the case of 5-bromoisoquinoline (B27571), nitration occurs selectively at the C-8 position to yield 5-bromo-8-nitroisoquinoline, demonstrating the directing power of the isoquinoline nucleus and the bromine substituent. orgsyn.orgresearchgate.net

For this compound, the addition of the strongly deactivating -CF₃ group at C-7 would further decrease the reactivity of the entire benzene ring towards nitration. researchgate.net Following the established directing effects, the nitration product, if formed, would be expected at the C-8 position. The -CF₃ group at C-7 and the -Br at C-5 both direct towards C-8, reinforcing this regiochemical outcome, though the reaction rate would be significantly diminished.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-substituted and electron-poor aromatic systems. nih.gov The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov

The bromine atom at the C-5 position of this compound serves as a good leaving group in SNAr reactions. The electron-deficient nature of the isoquinoline ring system facilitates the initial attack by a nucleophile at the carbon bearing the bromine. This allows for the displacement of the bromide ion by various nucleophiles, such as amines, alkoxides, or thiolates, to generate a range of 5-substituted-7-(trifluoromethyl)isoquinoline derivatives. nih.gov

The trifluoromethyl group plays a crucial role in activating the ring for nucleophilic aromatic substitution. Its potent electron-withdrawing nature significantly enhances the electrophilicity of the carbon atoms in the benzene ring, particularly the site of substitution (C-5). mdpi.comresearchgate.net This effect is most pronounced in the stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. The -CF₃ group at C-7 effectively delocalizes the negative charge through its inductive effect, lowering the activation energy of the reaction and increasing the rate of substitution at the C-5 position.

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The carbon-bromine bond at C-5 is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making them central to modern synthetic organic chemistry.

Prominent examples of cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures or to introduce alkyl or alkenyl groups.

Mizoroki-Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding a substituted alkene. researchgate.netmdpi.comnih.gov The process is tolerant of many functional groups.

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing substituted anilines and their heterocyclic analogues. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst + Base | C-C | 5-Aryl/Alkyl/Alkenyl-7-(trifluoromethyl)isoquinoline |

| Mizoroki-Heck Reaction | Alkene (H₂C=CHR) | Pd(0) catalyst + Base | C-C | 5-Alkenyl-7-(trifluoromethyl)isoquinoline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst + Base + Ligand | C-N | 5-Amino-7-(trifluoromethyl)isoquinoline |

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C(sp²)–C(sp²) bonds. For this compound, this reaction provides a powerful method to introduce a diverse range of aryl and heteroaryl substituents at the C5 position. The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.

The electron-deficient nature of the isoquinoline ring, further enhanced by the trifluoromethyl group, generally makes the C5-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst, which is the first step in the catalytic cycle. Research on analogous brominated, trifluoromethyl-substituted heterocycles, such as 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, has shown that specialized catalyst systems are often employed to achieve high efficiency and prevent side reactions like debromination. rsc.orgorgsyn.org Catalysts incorporating bulky, electron-rich phosphine (B1218219) ligands like XPhos, or N-heterocyclic carbenes (NHCs), are frequently effective.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Role |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) or Arylboronic ester | Coupling Partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalyst (e.g., XPhosPdG2) | Active Species Precursor |

| Ligand | XPhos, SPhos, P(t-Bu)₃ | Stabilizes Pd(0), facilitates oxidative addition/reductive elimination |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid, neutralizes HBr byproduct |

| Solvent | Toluene (B28343), Dioxane, THF, often with water | Reaction Medium |

| Temperature | 80-120 °C (often with microwave irradiation) | Provides activation energy |

The reaction's success can be influenced by the steric and electronic properties of the boronic acid coupling partner. Generally, a wide variety of aryl and heteroaryl boronic acids are well-tolerated, leading to the synthesis of novel 5-aryl-7-(trifluoromethyl)isoquinoline derivatives. uzh.ch

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the direct installation of an alkyne moiety at the C5 position, creating a C(sp²)–C(sp) bond. This transformation is invaluable for constructing precursors for more complex molecular architectures or for materials science applications. The reaction typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst, in the presence of an amine base. nih.gov

Similar to the Suzuki coupling, the reactivity of this compound is favorable due to its electronic properties. The standard conditions involve a Pd(0) catalyst, generated in situ from sources like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a reductant, along with a copper(I) halide, such as CuI. clockss.org The amine, often diethylamine (B46881) or triethylamine, serves as both the base and, in some cases, the solvent. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkyne | Terminal Alkyne (RC≡CH) | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base/Solvent | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Base and reaction medium |

| Solvent (optional) | THF, DMF | To improve solubility |

This method allows for the coupling of a wide array of terminal alkynes, including those bearing various functional groups, providing a direct route to 5-alkynyl-7-(trifluoromethyl)isoquinolines. bldpharm.com

Heck and Negishi Coupling Reactions

While specific examples for this compound are not extensively documented, the principles of the Heck and Negishi couplings are directly applicable.

The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.orgwikipedia.org The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. wikipedia.org The isoquinoline core is a viable scaffold for this transformation, as demonstrated by syntheses that use intramolecular Heck reactions to construct the isoquinoline ring itself. nih.gov For the intermolecular reaction, this compound would be expected to react with various alkenes, such as acrylates or styrenes, under standard Heck conditions (e.g., Pd(OAc)₂, a phosphine ligand, and a base like Et₃N or NaOAc) to yield 5-vinyl-substituted isoquinolines. youtube.com

The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc nucleophiles. This would allow for the introduction of alkyl, vinyl, or aryl groups at the C5 position. The required organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc halide (e.g., ZnCl₂).

Other Transition Metal-Mediated Transformations

Beyond the major named cross-coupling reactions, the C5-Br bond is a versatile handle for other important transformations. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would couple this compound with a wide range of primary and secondary amines, anilines, and even ammonia (B1221849) equivalents to generate 5-amino-7-(trifluoromethyl)isoquinoline derivatives. wikipedia.org The reaction typically requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, Josiphos, or those from the Buchwald ligand series), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). nih.gov

The Ullmann condensation represents a classical, copper-catalyzed method for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. Although often requiring harsher conditions than palladium-catalyzed methods, it remains a useful tool, particularly for coupling with alcohols or phenols to form aryl ethers.

Functional Group Interconversions of the Trifluoromethyl Moiety

The trifluoromethyl (CF₃) group is known for its exceptional chemical stability and is generally inert to many common reagents. However, under harsh conditions, it can be transformed. The most significant interconversion is its hydrolysis to a carboxylic acid group. This transformation can be achieved by treating the trifluoromethyl-substituted arene with a superacidic medium, such as a mixture of fuming sulfuric acid (oleum) and boric acid, at elevated temperatures. rsc.orgnih.gov This reaction proceeds through the protonation of the fluorine atoms, leading to the formation of a difluorobenzylic carbocation, which is subsequently attacked by nucleophiles present in the medium, eventually leading to the carboxylic acid after workup. nih.gov Applying this to this compound would yield 5-bromo-isoquinoline-7-carboxylic acid.

Ring-Opening and Ring-Closure Reactions (e.g., ANRORC type, if influenced by substituents)

Nucleophilic substitution on heterocyclic rings can sometimes proceed through an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. wikipedia.org This pathway is distinct from standard SₙAr or aryne mechanisms and is particularly relevant for nitrogen heterocycles under strongly basic conditions with powerful nucleophiles like sodium amide. wikipedia.org

For this compound, the presence of the strongly electron-withdrawing CF₃ group could potentially make the isoquinoline ring susceptible to nucleophilic attack, a prerequisite for the ANRORC pathway. In a hypothetical ANRORC reaction, a nucleophile could add to the ring (e.g., at C1), leading to the opening of the pyridinoid ring to form an open-chain intermediate. Subsequent ring closure could then occur with the expulsion of a different leaving group, potentially leading to rearranged products. While not specifically documented for this molecule, it is a mechanistic possibility under specific reaction conditions, influenced by the electronic nature of the substituents. More conventional ring-closure reactions are typically employed in the synthesis of the isoquinoline core itself. mdpi.com

Reductive Transformations of the Isoquinoline Core and Substituents

The isoquinoline system can undergo various reductive transformations, affecting the heterocyclic core and its substituents differently depending on the reagents and conditions used.

Reduction of the Isoquinoline Core: The pyridine ring of the isoquinoline system can be selectively reduced to afford a tetrahydroisoquinoline (THIQ). This is commonly achieved through catalytic hydrogenation. researchgate.net A variety of catalysts, including those based on platinum, palladium, iridium, and gold, can be effective. researchgate.netacs.orgnih.gov Importantly, studies on similar substituted quinolines have shown that hydrogenation can often be performed while preserving halogen substituents, such as bromine. acs.org Therefore, it is feasible to reduce this compound to 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The synthesis of a related compound, 3-trifluoromethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline, supports the viability of this transformation. nih.gov Other methods, such as hydrosilylation, can also achieve dearomatization. nih.gov

Reduction of Substituents:

Bromo Group: The C-Br bond can be reductively cleaved (hydrodebromination) to replace the bromine atom with a hydrogen atom. This can be a competing side reaction during catalytic hydrogenation or can be achieved intentionally using specific reagents like H₂ with a Pd/C catalyst under basic conditions or using transfer hydrogenation conditions (e.g., with formic acid or ammonium (B1175870) formate).

Trifluoromethyl Group: The CF₃ group is highly resistant to reduction and would typically remain intact under conditions used to reduce the isoquinoline core or the bromo substituent.

Metallation and Directed Metalation Studies on Substituted Isoquinolines

The introduction of substituents onto the isoquinoline framework through metallation and directed metalation strategies represents a powerful tool in synthetic organic chemistry. These methods allow for the regioselective functionalization of the isoquinoline nucleus, paving the way for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the isoquinoline ring is significantly influenced by the electronic properties of its existing substituents. In the case of this compound, the presence of a deactivating trifluoromethyl group and a bromine atom dictates the likely sites of metallation.

Directed ortho-metalation (DoM) is a particularly effective strategy that relies on the presence of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. researchgate.netbldpharm.com The heteroatom of the DMG coordinates to the lithium cation, facilitating the deprotonation at the adjacent carbon atom. researchgate.net While the isoquinoline nitrogen can act as a directing group, its influence can be complex and may lead to addition reactions rather than deprotonation.

In the context of substituted isoquinolines, the interplay between the directing effects of the nitrogen atom and other substituents is crucial. For halogenated isoquinolines, two primary pathways for metallation exist: direct deprotonation (metalation) and metal-halogen exchange. wikipedia.org

One of the most common methods for the metallation of organic halides is the metal-halogen exchange. wikipedia.org This reaction involves the transfer of a halogen atom from the organic substrate to an organometallic reagent, typically an alkyllithium compound. The rate of exchange is dependent on the halogen, with the trend being I > Br > Cl. wikipedia.org For this compound, treatment with an alkyllithium reagent such as n-butyllithium would be expected to lead to a lithium-bromine exchange, generating a 5-lithio-7-(trifluoromethyl)isoquinoline intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-5 position.

Another potential reaction pathway, particularly in the presence of strong, non-nucleophilic bases like lithium diisopropylamide (LDA), is the "halogen dance" reaction. scribd.comrsc.orgclockss.org This phenomenon involves the base-catalyzed migration of a halogen atom to a different position on the aromatic ring via a series of metal-halogen exchanges and deprotonation-reprotonation steps. whiterose.ac.uk For a substrate like this compound, a halogen dance could potentially lead to the formation of other regioisomers, although the strong electron-withdrawing nature of the trifluoromethyl group would likely influence the stability of the potential lithiated intermediates and thus the direction of the migration.

The table below summarizes the expected outcomes of metallation reactions on a hypothetical substituted isoquinoline, drawing parallels to the likely reactivity of this compound.

| Reaction Type | Reagent | Expected Intermediate | Potential Products (after electrophilic quench) | Governing Principles |

|---|---|---|---|---|

| Metal-Halogen Exchange | n-BuLi, s-BuLi, or t-BuLi | 5-Lithio-7-(trifluoromethyl)isoquinoline | 5-Substituted-7-(trifluoromethyl)isoquinolines | The high reactivity of the C-Br bond towards lithium-halogen exchange. wikipedia.org |

| Directed ortho-Metalation | LDA or other hindered bases | Potentially 6-lithio-5-bromo-7-(trifluoromethyl)isoquinoline | 6-Substituted-5-bromo-7-(trifluoromethyl)isoquinolines | The directing effect of the isoquinoline nitrogen, although less favored due to the deactivating CF3 group. |

| Halogen Dance | LDA or similar strong, non-nucleophilic bases | A mixture of lithiated and brominated isoquinoline isomers | A mixture of regioisomeric bromo- and substituted isoquinolines | Base-catalyzed halogen migration to thermodynamically more stable positions. scribd.comrsc.orgclockss.org |

Research on related heterocyclic systems has demonstrated the feasibility of these transformations. For instance, the lithiation of other brominated heterocycles is a well-established method for their functionalization. nih.gov The choice of the organometallic reagent and the reaction conditions, such as temperature and solvent, are critical in determining the outcome of the reaction, often allowing for selective formation of one product over others.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms in the Synthesis of 5-Bromo-7-(trifluoromethyl)isoquinoline

The synthesis of the this compound core is not explicitly detailed in a single standard procedure but can be understood through established isoquinoline (B145761) synthesis methodologies. The reaction mechanism is dictated by the chosen synthetic route, which must accommodate the specific substitution pattern of the target molecule. Plausible mechanisms include adaptations of the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses.

A likely pathway is an adaptation of the Bischler-Napieralski synthesis . pharmaguideline.com This process would begin with a β-phenylethylamine precursor appropriately substituted with bromo and trifluoromethyl groups on the phenyl ring.

Amide Formation: The synthesis initiates with the acylation of a substituted β-phenylethylamine, for instance, 2-(3-bromo-5-(trifluoromethyl)phenyl)ethan-1-amine, with an acyl halide or anhydride (B1165640) to form an N-acyl derivative.

Cyclodehydration: The resulting amide undergoes an acid-catalyzed cyclodehydration, often using a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). pharmaguideline.comshahucollegelatur.org.in This step proceeds via an electrophilic attack on the aromatic ring. The key intermediate is a nitrilium ion, which is formed by the interaction of the amide with the Lewis acid. shahucollegelatur.org.in

Aromatization: The cyclization yields a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate is then dehydrogenated (aromatized) to the final isoquinoline ring system. This can be achieved using a catalyst such as palladium on carbon (Pd/C) or sulfur. pharmaguideline.com

Another potential route is the Pomeranz-Fritsch synthesis . shahucollegelatur.org.in This involves the reaction of a substituted benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal. The mechanism involves the formation of a Schiff base, followed by an acid-catalyzed cyclization to form the isoquinoline ring. For this compound, this would require 3-bromo-5-(trifluoromethyl)benzaldehyde (B1284209) as a starting material.

Modern methods involving transition-metal-catalyzed reactions also provide a versatile route to substituted isoquinolines. researchgate.netorganic-chemistry.org For example, a palladium-catalyzed coupling and cyclization sequence could be employed, starting from an ortho-iodinated or brominated benzaldehyde imine and a suitable alkyne. organic-chemistry.org

Table 1: Plausible Starting Materials for Key Isoquinoline Synthesis Mechanisms This table is interactive. You can sort and filter the data.

| Synthesis Method | Key Starting Material 1 | Key Starting Material 2 | Resulting Intermediate |

|---|---|---|---|

| Bischler-Napieralski | 2-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine | Acyl Halide (e.g., Acetyl chloride) | N-(2-(3-Bromo-5-(trifluoromethyl)phenyl)ethyl)acetamide |

| Pomeranz-Fritsch | 3-Bromo-5-(trifluoromethyl)benzaldehyde | Aminoacetaldehyde diethyl acetal | N-((3-Bromo-5-(trifluoromethyl)phenyl)methylene)-2,2-diethoxyethan-1-amine |

| Metal-Catalyzed Annulation | 2-Bromo-3-methyl-5-(trifluoromethyl)benzonitrile | Alkyne | Substituted isoquinoline via cyclization |

Mechanistic Aspects of Electrophilic and Nucleophilic Substitutions on Substituted Isoquinolines

The reactivity of the isoquinoline ring system is a hybrid of its constituent benzene (B151609) and pyridine (B92270) rings. The presence of the electron-withdrawing trifluoromethyl group (-CF₃) at C7 and the bromine atom at C5 significantly influences the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution (SₑAr):

Electrophilic attack on the isoquinoline nucleus occurs preferentially on the electron-richer benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.org The reaction proceeds via an addition-elimination mechanism involving a cationic Wheland intermediate. For isoquinoline itself, substitution favors the C5 and C8 positions, as attack at these sites allows for the formation of a more stable carbocation intermediate where the aromaticity of the pyridine ring can be preserved across more resonance structures. shahucollegelatur.org.inquimicaorganica.org

In this compound, the situation is more complex:

The -CF₃ group at C7 is a powerful deactivating, meta-directing group due to its strong inductive electron-withdrawing effect. nih.gov It significantly reduces the electron density of the benzene ring, making electrophilic substitution more difficult compared to unsubstituted isoquinoline.

The bromo group at C5 is also deactivating but is ortho-, para-directing.

Given that C5 is already substituted, any further electrophilic attack would be directed by both groups. The powerful deactivating nature of the -CF₃ group would likely render the benzene ring highly unreactive towards SₑAr.

Nucleophilic Aromatic Substitution (SₙAr):

Nucleophilic attack occurs preferentially on the electron-deficient pyridine ring, primarily at the C1 position. shahucollegelatur.org.inyoutube.comquora.com The reaction proceeds via a Meisenheimer-like intermediate, a negatively charged species whose stability is key to the reaction's feasibility. Attack at C1 is favored because the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. quora.comquimicaorganica.org

For this compound, the bromine at C5 is on the carbocyclic ring and is generally unreactive to nucleophilic substitution under standard SₙAr conditions. Displacement of halides on the benzene ring typically requires harsh conditions or alternative mechanisms. However, if a good leaving group were present at C1, it would be susceptible to displacement by a nucleophile.

Table 2: Comparison of Substitution Reactions on the Isoquinoline Ring This table is interactive. You can sort and filter the data.

| Reaction Type | Preferred Position(s) | Ring | Mechanistic Feature | Influence of Substituents (-Br, -CF₃) |

|---|---|---|---|---|

| Electrophilic Substitution | C5, C8 | Benzene | Formation of a stable Wheland intermediate. quimicaorganica.org | Strong deactivation by -CF₃ group at C7. nih.gov |

| Nucleophilic Substitution | C1 | Pyridine | Formation of a stable Meisenheimer-like complex with charge on nitrogen. quora.comquimicaorganica.org | The C5-Br is generally unreactive to standard SₙAr. |

Understanding Catalytic Cycles in Cross-Coupling Reactions Involving this compound

The C5-bromo substituent makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for its derivatization. The two most prominent examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling:

This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) couple. nrochemistry.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex. libretexts.org

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) center, displacing the bromide ion. This forms a new diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.com

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. wikipedia.org The catalytic cycle shares similarities with the Suzuki coupling. nih.govlibretexts.org

Oxidative Addition: A Pd(0) complex undergoes oxidative addition with this compound to form an arylpalladium(II) halide complex.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the new C-N bond of the final arylamine product. This step regenerates the Pd(0) catalyst. wikipedia.orgnih.gov

Table 3: Key Steps in Palladium-Catalyzed Cross-Coupling Catalytic Cycles This table is interactive. You can sort and filter the data.

| Catalytic Cycle | Step 1: Initiation | Step 2: Intermediate Formation | Step 3: Product Formation |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Oxidative addition of Ar-Br to Pd(0) to form Ar-Pd(II)-Br. nrochemistry.com | Transmetalation with boronic acid/ester to form Ar-Pd(II)-R. | Reductive elimination of Ar-R, regenerating Pd(0). nrochemistry.com |

| Buchwald-Hartwig Amination | Oxidative addition of Ar-Br to Pd(0) to form Ar-Pd(II)-Br. nih.gov | Amine coordination and deprotonation to form Ar-Pd(II)-NR₂. | Reductive elimination of Ar-NR₂, regenerating Pd(0). nih.gov |

Hydrogen Atom Transfer (HAT)-Promoted Processes in Isoquinoline Derivatization

Hydrogen Atom Transfer (HAT) is a powerful strategy for the functionalization of C-H bonds, proceeding through radical intermediates. mdpi.com This approach can offer alternative pathways for derivatizing the isoquinoline scaffold, potentially at positions not accessible through traditional ionic chemistry.

The general mechanism for a HAT process involves three key stages:

Radical Generation: A reactive radical is generated, often through photoredox catalysis, thermal initiation, or from a specific HAT reagent like an N-oxyl radical. mdpi.comresearchgate.net For instance, the quinolinimide-N-oxyl (QINO) radical has been studied for its enhanced HAT reactivity compared to other N-oxyl radicals, an effect attributed to the electronic influence of the heteroaromatic ring. nih.govconsensus.app

Hydrogen Abstraction: The generated radical abstracts a hydrogen atom from a C-H bond on the substrate. The feasibility of this step is governed by the relative bond dissociation energies (BDEs); the C-H bond being broken must be weaker than the H-radical bond being formed. mdpi.com This creates a carbon-centered radical on the isoquinoline derivative.

Radical Trapping: The newly formed carbon-centered radical is trapped by another species in the reaction mixture (a radical trap or a transition metal catalyst) to form the final functionalized product. mdpi.com

In the context of isoquinoline derivatization, HAT could be used to functionalize alkyl side chains or even certain positions on the aromatic core under specific conditions. For example, a HAT process could selectively generate a radical at a benzylic position of an alkyl-substituted isoquinoline, which could then undergo further reaction. Recent studies have demonstrated that HAT-based strategies can enable the functionalization and semireduction of quinolines and isoquinolines. nih.govnih.gov

Computational Chemistry and Theoretical Analysis

Electronic Structure and Aromaticity of Substituted Isoquinolines

The electronic structure of the isoquinoline (B145761) core is characterized by a delocalized π-system, which is fundamental to its aromaticity. The introduction of substituents, such as a bromine atom at the 5-position and a trifluoromethyl group at the 7-position, significantly perturbs this electronic landscape. The bromine atom, a halogen, exhibits a dual electronic effect: it is inductively electron-withdrawing due to its electronegativity, yet it can also donate electron density to the aromatic ring through resonance (π-donation). Conversely, the trifluoromethyl group (-CF3) is a potent electron-withdrawing group, primarily through a strong inductive effect, with negligible resonance contribution.

Quantum Chemical Calculations of Molecular Properties (e.g., frontier orbitals, charge distribution)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in quantifying the molecular properties of 5-Bromo-7-(trifluoromethyl)isoquinoline. These calculations can provide valuable data on the molecule's frontier molecular orbitals (HOMO and LUMO) and the distribution of electronic charge across the atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is anticipated to be distributed across the isoquinoline ring system, with potential contributions from the bromine atom's lone pairs. The LUMO, on the other hand, is expected to be lowered in energy due to the strong electron-withdrawing nature of the trifluoromethyl group, making the molecule a better electron acceptor compared to unsubstituted isoquinoline. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The charge distribution within the molecule is also significantly influenced by the substituents. The nitrogen atom in the isoquinoline ring is inherently electronegative, leading to a partial negative charge. The trifluoromethyl group will further polarize the molecule, drawing electron density away from the ring and creating a more electron-deficient region. The bromine atom will also contribute to this polarization. A calculated Mulliken charge distribution would likely show a significant partial positive charge on the carbon atom attached to the trifluoromethyl group and on the carbon atoms adjacent to the nitrogen and bromine atoms.

Below is a hypothetical data table of calculated molecular properties for this compound, based on expected trends from DFT calculations on similar molecules.

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Dipole Moment | 2.5 to 3.5 D |

Prediction of Reactivity and Regioselectivity through Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are powerful tools for predicting the reactivity and regioselectivity of chemical reactions involving this compound. By mapping the electron density and calculating electrostatic potential surfaces, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

The electron-deficient nature of the isoquinoline ring, exacerbated by the trifluoromethyl group, suggests that nucleophilic aromatic substitution could be a favorable reaction pathway, particularly at positions activated by the electron-withdrawing groups. Conversely, electrophilic aromatic substitution would be expected to be significantly slower than in unsubstituted isoquinoline and would likely occur at the positions of relatively higher electron density.

The bromine atom at the 5-position is a key functional group for synthetic transformations. It is a common leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. Computational studies can model the transition states of these reactions to predict the most favorable conditions and outcomes. The reactivity of the C-Br bond can be assessed by calculating its bond dissociation energy.

Furthermore, the nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, making it a potential site for alkylation or protonation. The basicity of the nitrogen is expected to be reduced due to the electron-withdrawing effects of the substituents. DFT calculations can predict the pKa value of the protonated form, providing a quantitative measure of its basicity.

A hypothetical table of predicted reactivity descriptors is presented below.

| Reactivity Descriptor | Predicted Trend/Value |

| Fukui Function (f-) for Nucleophilic Attack | Highest at C1 and positions on the carbocyclic ring |

| Fukui Function (f+) for Electrophilic Attack | Highest at positions on the carbocyclic ring distant from substituents |

| Predicted pKa (for the conjugate acid) | 2.0 - 3.0 |

Conformational Analysis and Intermolecular Interactions in Substituted Isoquinolines

Unlike acyclic molecules with numerous rotatable bonds, the rigid bicyclic structure of isoquinoline limits its conformational freedom. For this compound, the primary conformational aspect to consider is the rotation of the trifluoromethyl group. While there is free rotation around the C-CF3 bond, certain rotational conformations may be slightly more stable due to minimizing steric interactions with adjacent hydrogen atoms on the ring. However, the energy barrier for this rotation is expected to be low.

The study of intermolecular interactions is crucial for understanding the solid-state packing and bulk properties of the compound. The presence of the nitrogen atom allows for the possibility of hydrogen bonding with suitable donor molecules. More significantly, the bromine atom can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. The trifluoromethyl group can also engage in dipole-dipole interactions and potentially weak C-F···H hydrogen bonds. Computational models can be used to explore and quantify the strength of these potential intermolecular interactions, which would govern the crystal packing arrangement.

Spectroscopic Property Prediction for Structural and Mechanistic Validation

Computational methods are highly effective in predicting spectroscopic properties, which can be used to validate the structure of newly synthesized compounds and to support mechanistic studies.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. The predicted shifts are based on the calculated electron density around each nucleus. The electron-withdrawing substituents are expected to cause a downfield shift (higher ppm) for the nearby protons and carbons. These theoretical spectra can be compared with experimental data to confirm the compound's structure.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the various stretching, bending, and torsional modes of the chemical bonds. The predicted IR and Raman spectra can be used to identify characteristic peaks, such as the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-H and C=C/C=N stretching vibrations of the isoquinoline core.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculations identify the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The presence of the substituents on the isoquinoline chromophore is expected to influence the position and intensity of the absorption maxima.

A hypothetical table of predicted spectroscopic data is provided below.

| Spectroscopic Data | Predicted Values |

| 1H NMR (selected protons, ppm) | H-1: ~9.2, H-8: ~8.5, H-6: ~8.3 |

| 13C NMR (selected carbons, ppm) | C-5 (bearing Br): ~120, C-7 (bearing CF3): ~130, C-1: ~152 |

| IR (selected vibrations, cm-1) | C-F stretch: 1100-1300, Aromatic C=C/C=N stretch: 1500-1650 |

| UV-Vis (λmax, nm) | ~230, ~270, ~320 |

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Non-Biological Heterocyclic Frameworks

The primary utility of 5-Bromo-7-(trifluoromethyl)isoquinoline in synthetic chemistry lies in its role as a substrate for transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 5-position is amenable to a variety of powerful bond-forming methodologies, enabling the extension of the isoquinoline (B145761) core and the creation of novel, complex heterocyclic systems. Haloaromatics are well-established participants in such transformations. orgsyn.org

This building block is particularly well-suited for palladium-catalyzed reactions, which are fundamental tools in modern organic synthesis. Reactions like the Suzuki-Miyaura coupling (with boronic acids or esters), the Sonogashira coupling (with terminal alkynes), the Heck coupling (with alkenes), and the Buchwald-Hartwig amination (with amines) can be employed to functionalize the C-5 position. uzh.chnih.gov These reactions allow for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby generating a library of new isoquinoline derivatives. The efficiency of these methods allows for the preparation of numerous (hetero)aryl-triazines and other N-heterocycles, often in high yields. uzh.chresearchgate.netresearchgate.net

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(pin) | Pd(PPh₃)₄, Base | C-C | 5-Aryl/heteroaryl-7-(trifluoromethyl)isoquinolines |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) | 5-Alkynyl-7-(trifluoromethyl)isoquinolines |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand, Base | C-C (sp²) | 5-Alkenyl-7-(trifluoromethyl)isoquinolines |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, Base | C-N | 5-Amino-7-(trifluoromethyl)isoquinolines |

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, offer a highly efficient route to molecular complexity. The isoquinoline core can participate in such transformations. For example, in certain pseudo-MCRs, isoquinoline can be protonated and subsequently react with multiple equivalents of an isocyanide to build complex imidazolium-fused frameworks. nih.gov

While specific examples utilizing this compound as a scaffold in MCRs are not widely documented, its structure is amenable to such synthetic strategies. It could serve as the initial framework, with the nitrogen atom acting as a nucleophile or base to initiate a cascade of reactions. The bromo and trifluoromethyl substituents would be carried through the transformation, providing sites for subsequent diversification or for tuning the properties of the final MCR product. The design of flow systems has been shown to be an ideal platform for MCRs, allowing for the controlled introduction of reagents and suppressing byproduct formation. rsc.org

Development of New Synthetic Reagents and Ligands

The development of novel ligands for catalysis is crucial for advancing synthetic chemistry. The this compound structure serves as a valuable starting point for creating new reagents and ligands. Through cross-coupling reactions, functional groups capable of coordinating to metal centers, such as phosphines, pyridines, or other N-heterocycles, can be introduced at the C-5 position.

The resulting bi-aryl or hetero-bi-aryl structures are common motifs in privileged ligand classes (e.g., phosphine (B1218219) ligands for palladium catalysis). The isoquinoline nitrogen itself can act as a coordination site, making potential bidentate (N,N' or N,P) ligands accessible from this scaffold. The strongly electron-withdrawing trifluoromethyl group at the C-7 position would electronically perturb the system, allowing for fine-tuning of the ligand's donor-acceptor properties. This electronic modulation can have a significant impact on the catalytic activity and selectivity of the corresponding metal complex.

Applications in Materials Chemistry

The unique electronic and structural features of the this compound unit make it an attractive component for the design of novel functional organic materials.

Design and Synthesis of Functional Materials Incorporating the Substituted Isoquinoline Unit

Functional materials derived from aza-aromatic compounds are of growing interest for applications in electronics and energy storage. rsc.org The synthesis of extended π-conjugated systems is a cornerstone of organic materials chemistry, and this compound is an ideal precursor for this purpose. Using iterative cross-coupling reactions (e.g., Suzuki or Sonogashira), the isoquinoline core can be elaborated into larger, planar aromatic structures. evitachem.com

The incorporation of the trifluoromethyl group is a known strategy to enhance the performance of organic materials. nih.gov The CF₃ group can improve a molecule's stability, lipophilicity, and resistance to enzymatic degradation, which are beneficial properties for applications like organic light-emitting diodes (OLEDs). evitachem.comnih.gov Materials built from this scaffold could find use as charge-transporting layers, emitters, or fluorescent sensors. For instance, the synthesis of trifluoromethyl-substituted quinolinoquinolines has been achieved through pyridoannelation sequences, demonstrating a pathway to complex, fused aromatic systems from related building blocks. researchgate.net

Photophysical Properties of Materials Derived from this compound (e.g., fluorescence, solvatochromism)

The photophysical properties of materials are critical to their function in optical and electronic devices. Isoquinoline derivatives are known to be fluorescent, and their emission characteristics can be heavily influenced by their substitution pattern. nih.govmdpi.com The introduction of a trifluoromethyl group, a strong electron-withdrawing moiety, often leads to desirable changes in a molecule's photophysics, such as enhanced fluorescence quantum yields. nih.gov

Derivatives of this compound are expected to be fluorescent, likely emitting in the blue region of the spectrum, a characteristic of many isoquinoline-based fluorophores. nih.gov Furthermore, these molecules may exhibit solvatochromism, a phenomenon where the color of the emitted light changes depending on the polarity of the surrounding solvent. rsc.org This effect arises from differential stabilization of the ground and excited states of the molecule by the solvent. The presence of both the electron-withdrawing CF₃ group and the polarizable bromine atom could make the electronic structure of its derivatives particularly sensitive to the local environment, making them promising candidates for use as fluorescent probes or sensors.

| Solvent | Polarity (Dielectric Constant, ε) | Hypothetical Emission Maximum (λₑₘ) | Observed Color |

|---|---|---|---|

| n-Hexane | 1.9 | 410 nm | Violet |

| Toluene (B28343) | 2.4 | 425 nm | Blue-Violet |

| Chloroform | 4.8 | 440 nm | Blue |

| Acetone | 21 | 460 nm | Blue-Green |

| Ethanol | 25 | 475 nm | Green |

| Water | 80 | 490 nm | Cyan-Green |

Illustrative example of positive solvatochromism (a red-shift in emission with increasing solvent polarity) for a hypothetical fluorescent derivative of this compound.

Advanced Characterization Techniques Beyond Basic Identification

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

For 5-Bromo-7-(trifluoromethyl)isoquinoline, HRMS would be used to verify its molecular formula, C₁₀H₅BrF₃N. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Illustrative HRMS Data Table for C₁₀H₅BrF₃N:

| Ion Species | Calculated m/z | Observed m/z (Illustrative) | Mass Accuracy (ppm, Illustrative) |

| [M(⁷⁹Br)+H]⁺ | 275.9634 | 275.9631 | -1.1 |

| [M(⁸¹Br)+H]⁺ | 277.9613 | 277.9610 | -1.1 |

Note: The data in this table is illustrative and represents typical values for a compound of this nature.

Beyond simple formula confirmation, HRMS can be coupled with fragmentation techniques (MS/MS) to probe the compound's structure. By inducing fragmentation and analyzing the accurate masses of the resulting fragments, researchers can piece together the connectivity of the molecule, confirming the positions of the bromo and trifluoromethyl substituents on the isoquinoline (B145761) scaffold.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of all signals, especially for complex aromatic systems like substituted isoquinolines.

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons within the same spin system. This would be crucial for assigning the protons on the isoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds. This is particularly vital for identifying quaternary carbons (those without attached protons) and for confirming the positions of the bromo and trifluoromethyl substituents by observing correlations from nearby protons.

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR would provide a distinct singlet (in a proton-decoupled spectrum) whose chemical shift is characteristic of the CF₃ group's electronic environment.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments (in ppm):

| Position | ¹H Chemical Shift (Illustrative) | ¹³C Chemical Shift (Illustrative) | Key HMBC Correlations (Illustrative) |

| 1 | 9.3 | 152.0 | H1 to C3, C8a |

| 3 | 7.8 | 145.0 | H3 to C1, C4, C4a |

| 4 | 8.2 | 120.0 | H4 to C3, C4a, C5 |

| 5 | - | 125.0 (quaternary C-Br) | H4, H6 to C5 |

| 6 | 8.0 | 128.0 | H6 to C5, C7, C8 |

| 7 | - | 130.0 (quaternary C-CF₃) | H6, H8 to C7 |

| 8 | 8.5 | 132.0 | H8 to C6, C7, C8a |

| 4a | - | 135.0 (quaternary) | H3, H4, H5 to C4a |

| 8a | - | 127.0 (quaternary) | H1, H8 to C8a |

| CF₃ | - | 124.0 (quartet due to C-F coupling) | - |

Note: The data in this table is illustrative and represents typical values for a compound of this nature. Actual chemical shifts and coupling constants would need to be determined experimentally.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

The gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray diffraction. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This would unequivocally confirm the connectivity and substitution pattern of the molecule.

Illustrative Crystallographic Data Table:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 995 |

| Z | 4 |

| R-factor | < 0.05 |

Note: The data in this table is illustrative and represents a plausible crystallographic outcome for a molecule of this type.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also be used to monitor the progress of chemical reactions.

For this compound, the IR and Raman spectra would exhibit characteristic vibrations for the isoquinoline ring system, as well as for the C-Br and C-F bonds.

Key Vibrational Modes and Illustrative Frequencies (in cm⁻¹):

| Vibrational Mode | IR Frequency (Illustrative) | Raman Frequency (Illustrative) |

| C=N stretching | 1620-1580 | 1620-1580 |

| C=C aromatic stretching | 1580-1450 | 1580-1450 |

| C-H aromatic bending (out-of-plane) | 900-690 | Weak |

| C-F stretching (CF₃) | 1350-1150 (strong, multiple bands) | 1350-1150 (weaker) |

| C-Br stretching | 650-550 | 650-550 (stronger) |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light excites electrons to higher energy states, and fluorescence is the emission of light as the electrons return to the ground state.

The isoquinoline core is a chromophore, and its absorption and emission properties are modulated by the bromo and trifluoromethyl substituents. The electron-withdrawing nature of the trifluoromethyl group and the heavy atom effect of bromine would be expected to influence the photophysical behavior.

Illustrative Photophysical Data:

| Parameter | Illustrative Value |

| λmax (Absorption) | ~280 nm, ~320 nm |

| Molar Absorptivity (ε) at λmax | >10,000 M⁻¹cm⁻¹ |

| λmax (Emission) | ~350-400 nm |

| Quantum Yield (ΦF) | Low (due to heavy atom quenching by Br) |

Note: The data in this table is illustrative and represents expected values based on the structure.

Future Perspectives and Research Directions in Substituted Isoquinoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of specifically substituted isoquinolines like 5-Bromo-7-(trifluoromethyl)isoquinoline often relies on multi-step sequences. A common strategy involves the late-stage bromination of a pre-formed 7-(trifluoromethyl)isoquinoline (B2618494) core. For instance, a patented method for a related quinoline (B57606) carboxylic acid involves a Skraup synthesis followed by bromination using N-bromosuccinimide (NBS). google.com Future research will likely focus on improving the efficiency and sustainability of these routes.

Key areas for development include:

Regioselectivity Control: Electrophilic bromination of the isoquinoline (B145761) ring can lead to mixtures of isomers. orgsyn.org Developing synthetic methods with precise temperature control and potentially novel catalytic systems is crucial to selectively target the C-5 position and avoid the formation of hard-to-separate byproducts like 8-bromoisoquinoline (B29762). orgsyn.org

One-Pot Procedures: Combining multiple synthetic steps into a single, one-pot process can significantly improve efficiency. For example, procedures where the bromination and subsequent functionalization occur in the same reaction vessel without isolating intermediates are highly desirable. orgsyn.org

Flow Chemistry: The use of continuous flow reactors for hazardous reactions like bromination can enhance safety, improve heat management, and allow for more consistent quality and yield, which is particularly important for industrial-scale production.

Greener Reagents: Research into replacing traditional brominating agents with more environmentally benign alternatives and minimizing the use of harsh solvents like concentrated sulfuric acid will be a priority for sustainable synthesis. orgsyn.org

A novel and efficient method for synthesizing the core isoquinoline structure involves the sequential cyclization–deoxygenation of 2-alkynylbenzaldoximes, which can be achieved under mild conditions using a silver catalyst and carbon disulfide as a reductant. thieme-connect.de Adapting such innovative cyclization strategies could provide alternative and more efficient pathways to the 7-(trifluoromethyl)isoquinoline precursor.

| Synthetic Step | Common Reagents/Conditions | Key Challenge/Future Goal | Reference |

|---|---|---|---|

| Core Synthesis (Skraup) | 3-Aminotrifluorotoluene, Glycerol, Acid | Improve yields, reduce harsh conditions | google.com |

| Bromination | N-Bromosuccinimide (NBS), H₂SO₄ | Enhance regioselectivity for C-5, avoid di-bromination | orgsyn.org |

| Alternative Core Synthesis | 2-Alkynylbenzaldoxime, AgOTf, CS₂ | Adaptation for trifluoromethylated substrates | thieme-connect.de |

| Industrial Production | Automated/Flow Reactors | Improve safety, consistency, and scalability |

Exploration of Novel Reactivity Patterns for Orthogonal Functionalization

The structure of this compound possesses two distinct functional handles, making it an ideal substrate for orthogonal functionalization—the selective modification of one site without affecting the other. The bromine atom at the C-5 position and the trifluoromethyl group at C-7 govern its reactivity in different ways.

The C-5 bromine atom is a versatile anchor for introducing molecular complexity. It is amenable to various transition-metal-catalyzed cross-coupling reactions. evitachem.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Future exploration in this area will focus on expanding the portfolio of coupling partners and developing more robust catalytic systems.

The trifluoromethyl group is a strong electron-withdrawing substituent that significantly influences the electronic properties of the isoquinoline ring system. This group deactivates the aromatic rings to electrophilic attack but can direct nucleophilic substitution reactions.

| Position | Reaction Type | Potential Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| C-5 (Bromo) | Suzuki-Miyaura Coupling | Aryl/Alkenyl Boronic Acids, Palladium Catalyst | Aryl/Alkenyl-substituted Isoquinolines | evitachem.com |

| C-5 (Bromo) | Buchwald-Hartwig Amination | Ammonia (B1221849) or Amines, Palladium Catalyst | 5-Amino-7-(trifluoromethyl)isoquinoline derivatives | |

| C-5 (Bromo) | Nucleophilic Aromatic Substitution (Thiolation) | Thiols | Sulfur-containing Isoquinoline Analogs | |

| Heterocyclic Ring | Reduction | Mild reducing agents (post N-alkylation) | Substituted Tetrahydroisoquinolines | orgsyn.org |

The development of selective activation methods will be crucial. For example, chemo-selective catalytic systems that can distinguish between the C-Br bond and other potentially reactive sites on the molecule or on a coupling partner will enable the construction of highly complex molecules in a controlled, stepwise manner.

Integration into Advanced Catalytic Systems and Methodologies

While this compound is primarily viewed as a synthetic building block, its inherent structural features suggest a future role as a ligand or component within advanced catalytic systems. The isoquinoline nitrogen atom can act as a coordination site for a metal center, while the bromo and trifluoromethyl substituents can modulate the steric and electronic properties of the resulting metal complex.

Research on anion-binding catalysis has shown that thiourea-based organocatalysts bearing a 4-bromo-3,5-bis(trifluoromethyl)phenyl group exhibit excellent performance. acs.org The high acidity of the thiourea (B124793) N-H protons, enhanced by the electron-withdrawing trifluoromethyl groups, and potential halogen-π interactions are key to its efficacy. acs.org This suggests that the 5-bromo-7-(trifluoromethyl)phenyl moiety within the isoquinoline structure could be similarly employed to design novel organocatalysts for asymmetric synthesis.

Future research directions include:

Chiral Ligand Development: Synthesizing chiral derivatives of this compound for use as ligands in asymmetric transition-metal catalysis.

Organocatalyst Design: Incorporating the this compound framework into new classes of hydrogen-bond donor catalysts or phase-transfer catalysts.

Photoredox Catalysis: Investigating the photophysical properties of metal complexes bearing this isoquinoline ligand to see if they can be used as novel photosensitizers in photoredox catalysis.

Expanding Applications in Non-Polymeric and Polymeric Materials Science

The unique electronic properties conferred by the combination of a bromine atom and a trifluoromethyl group make this compound an attractive candidate for the development of advanced materials. evitachem.com Chemical suppliers already categorize the compound as a material building block, highlighting its potential in this field. bldpharm.com

Non-Polymeric Materials:

Organic Electronics: The electron-deficient nature of the aromatic system could be harnessed in the design of n-type organic semiconductors for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The bromine atom provides a convenient site for further functionalization to tune packing and charge-transport properties.

Fluorescent Probes: Functionalized isoquinolines can exhibit interesting photophysical properties. Derivatives could be explored as fluorescent sensors for ions or small molecules.

Polymeric Materials:

High-Performance Polymers: The incorporation of the rigid and thermally stable isoquinoline unit into polymer backbones via polycondensation or cross-coupling polymerization (utilizing the bromo- functionality) could lead to materials with enhanced thermal stability and specific electronic properties.

Conjugated Polymers: Polymerization through the C-5 position could yield conjugated polymers where the electronic properties are modulated by the pendant trifluoromethyl groups. These materials could find applications in organic photovoltaics or as sensory materials.

Future work will involve the synthesis and characterization of these novel materials, correlating their molecular structure with their macroscopic optical, electronic, and thermal properties.

Predictive Modeling for Reaction Outcomes and Material Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, predictive modeling can be applied in several key areas.

Predicting Reaction Outcomes:

Regioselectivity: Density Functional Theory (DFT) calculations can model the transition states of electrophilic substitution reactions, helping to predict the most likely site of reaction (e.g., C-5 vs. C-8 bromination) under various conditions and guiding the development of highly selective synthetic routes.

Catalyst-Substrate Interactions: Molecular modeling can be used to understand how the isoquinoline might bind to a catalyst's active site. This is particularly relevant for designing catalysts that can selectively functionalize the C-H bonds of the molecule or for predicting the success of cross-coupling reactions.

Predicting Material Properties:

Electronic Properties: Computational methods can calculate the HOMO/LUMO energy levels of the molecule and its derivatives, which is essential for designing materials for organic electronics.

Intermolecular Interactions: Modeling can predict how molecules of this compound will pack in the solid state, which is critical for understanding charge transport in organic semiconductors. These models can account for noncovalent interactions like π-π stacking and halogen bonding. acs.org

Initial predictions for the compound are already available in chemical databases, providing estimated values for properties like boiling point (299.0±35.0 °C) and pKa (3.26±0.16). chemicalbook.com Future efforts will involve more sophisticated modeling to create a comprehensive in-silico profile of the molecule and its potential derivatives, enabling a more rational, model-driven approach to its application in synthesis and materials science.

Q & A

Q. What are the common synthetic routes for 5-Bromo-7-(trifluoromethyl)isoquinoline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves:

- Bischler-Napieralski Reaction : A cyclization method starting from phenethylamine derivatives. For example, trifluoromethyl-substituted precursors undergo microwave-assisted cyclization, followed by oxidation with MnO₂ to aromatize the isoquinoline ring .

- Metal-Catalyzed Functionalization : Transition metals (e.g., FeCl₃, W-complexes) enable regioselective bromination or trifluoromethylation. For instance, tungsten-catalyzed decarboxylative cycloadditions efficiently introduce trifluoromethyl groups at position 7 under visible light irradiation .

- N-Oxide Intermediate Strategy : Isoquinoline N-oxides react with trifluoromethylating agents (e.g., TMSCF₃) to install the CF₃ group, followed by bromination using NBS or Br₂ .

Q. Key Considerations :

- Microwave-assisted reactions reduce side products and improve yields (e.g., 64% yield for 6-NH₂-substituted isoquinoline in photocatalysis) .

- Purity (>97%) is achieved via HPLC or column chromatography, as impurities from incomplete aromatization (e.g., dihydro intermediates) can hinder downstream applications .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 5-Br from 7-CF₃ using coupling constants and NOE effects) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 284.82 g/mol for C₇H₅BBrF₃O₃ derivatives) and detects halogen isotopes (Br: ~1:1 M+2 pattern) .

- HPLC-PDA : Assesses purity (>97%) and identifies residual solvents (e.g., DMF, chlorobenzene) from metal-catalyzed reactions .

- X-ray Crystallography : Resolves ambiguous structures, particularly for disubstituted isoquinolines with steric clashes .

Note : FTIR is less effective for imidization analysis in polyimide precursors but useful for tracking functional groups like carbonyls .

Advanced Research Questions

Q. How can fragment-based design optimize this compound derivatives for kinase inhibition?

Methodological Answer: Fragment merging strategies involve:

Monosubstituted Fragment Screening : Biochemical assays (e.g., fluorescence polarization) identify fragments binding to kinase ATP pockets. For example, 5-substituted fragments show affinity for hydrophobic regions, while 7-CF₃ enhances metabolic stability .

Fragment Merging : Combining 5-Br and 7-CF₃ fragments on the isoquinoline scaffold yields nanomolar inhibitors. For instance, merging 5-bromo and 7-CF₃ fragments reduced IC₅₀ from 120 nM (parent) to 0.8 nM .

Table 1 : Substituent Effects on Kinase Inhibition

| Position | Substituent | Target Kinase | IC₅₀ (nM) |

|---|---|---|---|

| 5 | Br | PKA | 120 |

| 7 | CF₃ | PKC | 45 |

| 5,7 | Br + CF₃ | JAK2 | 0.8 |

Mechanistic Insight : The 7-CF₃ group disrupts water networks in the kinase active site, enhancing binding entropy .

Q. How do substituents on the isoquinoline ring influence photocatalytic reductive borylation reactions?

Methodological Answer: Electron-withdrawing groups (EWGs) at position 6 lower reduction potentials, enhancing photocatalytic efficiency:

- Experimental Trends : 6-NH₂ (E = −3.26 V) gives 64% yield in borylation vs. 6-CN (E = −2.51 V, 32% yield) .

- Computational Validation : DFT calculations correlate LUMO energy with reduction potential. Substituents at position 6 modulate electron density, affecting single-electron transfer (SET) rates .

Table 2 : Substituent Effects on Photocatalytic Borylation

| Substituent (Position 6) | Reduction Potential (V) | Yield (%) |

|---|---|---|

| NH₂ | −3.26 | 64 |

| H | −2.98 | 50 |

| CN | −2.51 | 32 |

Design Tip : Prioritize EWGs (e.g., NH₂, OMe) for high-yield borylation in drug conjugate synthesis .

Q. What strategies address synthetic scalability challenges for this compound?

Methodological Answer:

- Alternative Routes : Replace MnO₂ oxidation (low scalability) with catalytic dehydrogenation using Pd/C or aerobic conditions. For example, N-substituted auxiliaries enable gram-scale isoquinoline synthesis via visible-light photocatalysis .

- One-Pot Methods : Tungsten-catalyzed cycloadditions combine tetrahydroisoquinoline precursors and CF₃-acrylic acid in DMF, eliminating intermediate isolation .

- Crude Intermediate Utilization : Bypass purification of unstable intermediates (e.g., bromo-imines) by telescoping steps, improving throughput .

Case Study : A scalable route using isoquinoline N-oxides achieved >100 g batches of VU2957 (mGlu4 PAM) with 85% purity after recrystallization .

Q. How can this compound be functionalized for spiroheterocyclic drug candidates?

Methodological Answer:

- 1,3-Dipolar Cycloaddition : React with nitrile oxides or azides to form spiro-oxindole or triazolo derivatives. For example, trifluoromethyl groups stabilize transition states, enabling diastereoselectivity >20:1 .

- Decarboxylative Coupling : Use AgOTf or CuBr to attach fluorinated sidechains (e.g., CF₃-alkynes) at position 1, enhancing lipophilicity (LogP improvement from 1.2 to 3.8) .

Biological Relevance : Spiro-pyrroloisoquinolines show anti-cancer activity (IC₅₀ = 0.2 µM vs. HeLa cells) by intercalating DNA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.